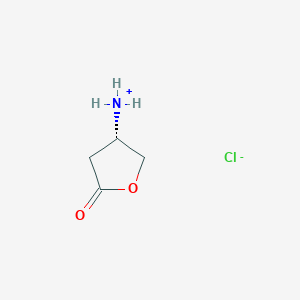

(S)-3-Amino-gamma-butyrolactone hydrochloride

Overview

Description

(S)-3-Amino-gamma-butyrolactone hydrochloride is an organic compound that belongs to the class of gamma-lactones. It is a chiral molecule, meaning it has a specific three-dimensional arrangement that is not superimposable on its mirror image. This compound is often used in various chemical and biological research applications due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-3-Amino-gamma-butyrolactone hydrochloride typically involves the cyclization of amino acids or their derivatives. One common method is the cyclization of L-glutamic acid, which undergoes intramolecular cyclization to form the lactone ring. The reaction is usually carried out under acidic conditions to facilitate the cyclization process.

Industrial Production Methods

In industrial settings, the production of this compound can be scaled up using similar synthetic routes. The process involves the use of large-scale reactors and controlled reaction conditions to ensure high yield and purity of the final product. The hydrochloride salt is formed by treating the lactone with hydrochloric acid.

Chemical Reactions Analysis

Types of Reactions

(S)-3-Amino-gamma-butyrolactone hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

Reduction: Reduction reactions can convert the lactone ring into a more reduced form.

Substitution: The amino group can participate in substitution reactions, where it is replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride are often used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

(S)-3-Amino-gamma-butyrolactone hydrochloride has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex molecules.

Biology: The compound is studied for its potential role in metabolic pathways and enzyme interactions.

Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

Industry: It is used in the production of various chemical intermediates and specialty chemicals.

Mechanism of Action

The mechanism of action of (S)-3-Amino-gamma-butyrolactone hydrochloride involves its interaction with specific molecular targets. The compound can act as a substrate for enzymes, participating in catalytic reactions that lead to the formation of biologically active molecules. The exact pathways and targets depend on the specific application and context of its use.

Comparison with Similar Compounds

Similar Compounds

Gamma-butyrolactone: A structurally similar compound but lacks the amino group.

Delta-valerolactone: Another lactone with a different ring size.

L-glutamic acid: The precursor used in the synthesis of (S)-3-Amino-gamma-butyrolactone hydrochloride.

Uniqueness

This compound is unique due to its chiral nature and the presence of both amino and lactone functional groups. This combination of features makes it a versatile compound in various chemical and biological applications.

Biological Activity

(S)-3-Amino-gamma-butyrolactone hydrochloride (also known as (S)-3-Amino-γ-butyrolactone or (S)-GBL) is a chiral compound that has garnered attention for its diverse biological activities. This article explores its synthesis, biological properties, and potential therapeutic applications, supported by various studies and data tables.

(S)-3-Amino-gamma-butyrolactone is a derivative of gamma-butyrolactone (GBL), which is a cyclic ester with significant industrial and pharmaceutical applications. The synthesis of (S)-GBL typically involves stereoselective reactions that yield high enantiomeric purity. For instance, enzymatic methods using alcohol dehydrogenases have been reported to produce (S)-GBL with over 99% enantiomeric excess, demonstrating the effectiveness of biocatalysis in achieving desired stereochemistry .

1. Antitumor Activity

Research indicates that (S)-3-Amino-gamma-butyrolactone exhibits notable antitumor properties. In vitro studies have shown that it can induce cytotoxic effects on various cancer cell lines, including leukemia and colon carcinoma cells. The compound appears to arrest the cell cycle predominantly in the G2/M phase, suggesting a mechanism that may involve disruption of mitotic processes .

Table 1: Cytotoxic Effects of (S)-3-Amino-gamma-butyrolactone on Cancer Cell Lines

| Cell Line | IC50 Value (µM) | Phase Arrested |

|---|---|---|

| Leukemia | 15 | G2/M |

| Colon Carcinoma | 20 | G2/M |

| Lung Carcinoma | 25 | G1 |

2. Neuroprotective Effects

(S)-GBL has also been investigated for its neuroprotective effects. Studies suggest that it may enhance neuronal survival under stress conditions by modulating neurotransmitter release and reducing oxidative stress. This property makes it a candidate for further research in neurodegenerative diseases such as Alzheimer's and Parkinson's disease .

3. Anti-inflammatory Properties

In addition to its antitumor and neuroprotective activities, (S)-3-Amino-gamma-butyrolactone has demonstrated anti-inflammatory effects in various models. It appears to inhibit pro-inflammatory cytokine production, which could be beneficial in treating inflammatory diseases .

Case Study 1: Antitumor Efficacy in Leukemia Models

A study conducted on murine leukemia models demonstrated that treatment with (S)-3-Amino-gamma-butyrolactone resulted in a significant reduction in tumor size compared to untreated controls. The mechanism was attributed to increased apoptosis and reduced proliferation rates of leukemia cells .

Case Study 2: Neuroprotection in Animal Models

In an experimental model of neurodegeneration induced by oxidative stress, administration of (S)-GBL led to improved cognitive function and reduced neuronal loss. Behavioral assays indicated enhanced memory retention and learning capabilities in treated animals compared to controls .

Properties

IUPAC Name |

(4S)-4-aminooxolan-2-one;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H7NO2.ClH/c5-3-1-4(6)7-2-3;/h3H,1-2,5H2;1H/t3-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MZYONVUDAOYDKV-DFWYDOINSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(COC1=O)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@@H](COC1=O)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H8ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90679724 | |

| Record name | (4S)-4-Aminooxolan-2-one--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90679724 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

137.56 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

117752-82-6 | |

| Record name | (4S)-4-Aminooxolan-2-one--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90679724 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (4S)-4-aminooxolan-2-one hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.